molecular formula C6H5BrINO B1528397 6-Bromo-3-iodo-2-methoxypyridine CAS No. 1310949-37-1

6-Bromo-3-iodo-2-methoxypyridine

Cat. No. B1528397
M. Wt: 313.92 g/mol
InChI Key: HWJFSHNCSMFYDB-UHFFFAOYSA-N
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Description

6-Bromo-3-iodo-2-methoxypyridine is a halogenated heterocycle . It is a solid compound with the empirical formula C6H5BrINO . The molecular weight of this compound is 313.92 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-3-iodo-2-methoxypyridine is represented by the SMILES string COc1ccc(I)nc1Br . The InChI key for this compound is LHDNVVCKJSWJKM-UHFFFAOYSA-N .

Scientific Research Applications

Deprotonative Metalation

The deprotonation of 2-methoxypyridine using mixed lithium–iron combinations highlights a method for synthesizing iodide derivatives, albeit with the formation of unexpected by-products. This research underscores the complex nature of electrophilic reactions involving halogenated pyridines and the impact of electrophile types on product formation (Nagaradja et al., 2012).

Magnesiation of Pyridine N-oxides

A study on the magnesiation of iodo- or bromopyridine N-oxides via iodine or bromine-magnesium exchange presents a viable route for functionalizing pyridine N-oxides, contributing significantly to the synthesis of complex organic molecules, such as caerulomycins E and A (Duan et al., 2009).

Nitration of Pyridine N-oxides

Research on the nitration of derivatives of pyridine N-oxide reveals the directive influence of the N-oxide group, facilitating the isolation of specific nitro derivatives. This finding has implications for the targeted modification of pyridine-based compounds in synthetic chemistry (Hertog et al., 2010).

Anticancer Activity of Copper(II) Complexes

A study on copper(II) complexes with 4'-phenyl-2,2':6',2″-terpyridine derivatives demonstrates their potential in DNA interaction and anticancer activity. This research provides insights into the design of metal-based drugs for cancer therapy (Liang et al., 2014).

Halogen-rich Intermediates for Synthesis

The use of halogen-rich intermediates, like 5-bromo-2-chloro-4-fluoro-3-iodopyridine, for the synthesis of pentasubstituted pyridines showcases the versatility of halogenated pyridines in constructing complex molecular structures, which are valuable in medicinal chemistry (Wu et al., 2022).

Safety And Hazards

6-Bromo-3-iodo-2-methoxypyridine is classified as Acute Tox. 4 Oral according to the GHS classification . The compound is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . The compound should be stored in a well-ventilated place and kept tightly closed .

properties

IUPAC Name

6-bromo-3-iodo-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrINO/c1-10-6-4(8)2-3-5(7)9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJFSHNCSMFYDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-3-iodo-2-methoxypyridine

Synthesis routes and methods

Procedure details

A solution of sodium nitrite (5.44 g) in water (15 mL) was added dropwise to a suspension of 6-bromo-2-methoxypyridin-3-amine (16.0 g) in concentrated hydrochloric acid (130 mL) and water (175 mL) at an internal temperature of 5° C. or less, and the mixture was stirred as such for 20 minutes. This suspension was added dropwise to a solution of potassium iodide (39.2 g) in water (760 mL) at an internal temperature of 5° C. or less. The mixture was brought to room temperature and then stirred at 60° C. for two hours. The reaction solution was brought to room temperature and then extracted with ethyl acetate. The organic layer was washed with a saturated sodium thiosulfate solution and brine, dried over anhydrous magnesium sulfate and filtered, after which the filtrate was concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate=95:5→85:15) to give 6-bromo-3-iodo-2-methoxypyridine as a pale orange powder (21.1 g).
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
175 mL
Type
solvent
Reaction Step One
Quantity
39.2 g
Type
reactant
Reaction Step Two
Name
Quantity
760 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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